methyl 3-(2,5-dichloroanilino)propanoate
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Overview
Description
Methyl 3-(2,5-dichloroanilino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a 2,5-dichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,5-dichloroanilino)propanoate typically involves the esterification of 3-(2,5-dichloroanilino)propanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-(2,5-dichloroanilino)propanoic acid+methanolacid catalystmethyl 3-(2,5-dichloroanilino)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dichloroanilino)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atoms on the anilino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(2,5-dichloroanilino)propanoic acid.
Reduction: 3-(2,5-dichloroanilino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,5-dichloroanilino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2,5-dichloroanilino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,5-dichloroanilino group can bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-dichloroanilino)propanoate
- Methyl 3-(2,6-dichloroanilino)propanoate
- Methyl 3-(3,5-dichloroanilino)propanoate
Uniqueness
Methyl 3-(2,5-dichloroanilino)propanoate is unique due to the specific positioning of the chlorine atoms on the anilino group. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H11Cl2NO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl 3-(2,5-dichloroanilino)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)4-5-13-9-6-7(11)2-3-8(9)12/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
ZNYSKHRGAROSFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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